Home > Products > Screening Compounds P112073 > 2,3-Dihydrofuro[3,2-b]quinolin-9-amine
2,3-Dihydrofuro[3,2-b]quinolin-9-amine - 1379340-57-4

2,3-Dihydrofuro[3,2-b]quinolin-9-amine

Catalog Number: EVT-2519534
CAS Number: 1379340-57-4
Molecular Formula: C11H10N2O
Molecular Weight: 186.214
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine

    Compound Description: This compound is a tacrine-neocryptolepine heterodimer designed as a potential drug for Alzheimer's disease []. It exhibits potent human cholinesterase inhibitory activity, with IC50 values in the nanomolar range for both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) []. It also shows moderate inhibition of amyloid-beta (Aβ1-42) self-aggregation and good potential for blood-brain barrier penetration [].

Chloroquine Analogs based on 10H-indolo[3,2-b]quinolin-11-yl-amine

    Compound Description: These compounds, derived from the 10H-indolo[3,2-b]quinolin-11-yl-amine scaffold, were investigated for their antimalarial activity []. Notably, one specific analog (4c in the paper) exhibited stronger inhibitory activity against the multi-resistant Plasmodium falciparum strain K-1 compared to chloroquine [].

4-Anilinofuro[2,3-b]quinoline and 4-Anilinofuro[3,2-c]quinoline Derivatives

    Compound Description: This series of compounds, including the lead molecule CIL-102, were designed and synthesized for their antiproliferative activities against cancer cells []. While CIL-102 exhibited potent cytotoxicity against various cancer cell lines, it also showed general cytotoxicity towards normal cells []. Modifications of the CIL-102 structure, particularly N-alkylation of the 4-anilinofuro[2,3-b]quinoline scaffold, aimed to improve its selectivity towards cancer cells [].

    Compound Description: This compound emerged as a potent inhibitor of fibroblast growth factor receptor 1 (FGFR1) with an IC50 value of 100 nM []. It exhibits its inhibitory action by simultaneously interacting with both the adenine- and phosphate-binding regions of FGFR1 [].

Overview

2,3-Dihydrofuro[3,2-b]quinolin-9-amine is a complex organic compound belonging to the class of heterocyclic amines. This compound is characterized by its unique bicyclic structure, which integrates a furo and quinoline moiety. Such structures are significant in medicinal chemistry due to their diverse biological activities.

Source

The compound can be synthesized through various methods, often involving multicomponent reactions or cyclization processes. Its derivatives have been explored for their potential therapeutic applications, particularly in the field of pharmaceuticals.

Classification

2,3-Dihydrofuro[3,2-b]quinolin-9-amine is classified under:

  • Chemical Class: Heterocyclic amines
  • Functional Group: Amines
  • Molecular Formula: C₁₁H₈N₂O
Synthesis Analysis

Methods

The synthesis of 2,3-dihydrofuro[3,2-b]quinolin-9-amine can be achieved through several methodologies:

  1. Multicomponent Reactions: A notable method involves a one-pot reaction using various aldehydes and amines. This eco-friendly approach utilizes imidazole as a catalyst in aqueous conditions, yielding high product efficiency (72–98%) while maintaining functional group tolerance .
  2. Cyclization Techniques: Another approach includes the cyclization of appropriate precursors under acidic or basic conditions to form the desired bicyclic structure.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization of the product can be performed using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the structure.

Molecular Structure Analysis

Structure

The molecular structure of 2,3-dihydrofuro[3,2-b]quinolin-9-amine features:

  • A fused furo ring and quinoline system.
  • The presence of an amine group at the 9-position of the quinoline.

Data

  • Molecular Weight: Approximately 180.19 g/mol
  • Structural Representation: The compound exhibits a planar structure conducive to π-stacking interactions, which may influence its biological activity.
Chemical Reactions Analysis

Reactions

2,3-Dihydrofuro[3,2-b]quinolin-9-amine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  2. Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or other derivatives.

Technical Details

The reactivity profile allows for modifications that enhance biological activity or alter pharmacokinetic properties. Reaction conditions such as solvent choice and temperature are crucial for optimizing yields.

Mechanism of Action

Process

The mechanism of action for compounds like 2,3-dihydrofuro[3,2-b]quinolin-9-amine often involves:

  1. Binding to Biological Targets: The compound may interact with specific proteins or enzymes in biological systems.
  2. Inhibition of Enzymatic Activity: For example, some derivatives have shown potential as inhibitors of acetylcholinesterase, which is relevant in treating neurodegenerative diseases.

Data

Studies have indicated that modifications to the core structure can significantly influence binding affinity and selectivity towards target enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the amine group.

Relevant Data or Analyses

Quantitative analyses using techniques such as High Performance Liquid Chromatography can provide insights into purity and concentration levels during synthesis.

Applications

Scientific Uses

2,3-Dihydrofuro[3,2-b]quinolin-9-amine and its derivatives have potential applications in:

  1. Pharmaceutical Development: Investigated for their roles in treating diseases such as cancer and neurodegenerative disorders due to their biological activity.
  2. Material Science: Potential use in developing new materials with specific electronic or optical properties due to their unique structural characteristics.
Introduction to 2,3-Dihydrofuro[3,2-b]quinolin-9-amine in Heterocyclic Chemistry

Structural Classification Within Furoquinoline Alkaloids

Core Scaffold Nomenclature and Isomeric Identity

2,3-Dihydrofuro[3,2-b]quinolin-9-amine belongs to the angularly fused tricyclic furoquinoline alkaloids, characterized by a furan ring annulated to the quinoline core at the [3,2-b] position. Its systematic name follows the Hantzsch-Widman system: the prefix "furo" denotes the fused furan ring, "quinoline" designates the benzo[b]pyridine core, and "2,3-dihydro" specifies saturation at two positions of the furan moiety [2]. The locant "9-amine" indicates the amino substituent at position C9 of the quinoline ring. This angular fusion (where the furan ring attaches across bonds b and c of the quinoline) contrasts with linear fusion patterns observed in isomers like furo[2,3-b]quinolines [2] [6]. The molecular formula is C₁₁H₁₀N₂O, with a calculated molecular weight of 186.08 g/mol, though experimental verification data was absent in the sources [1] [4].

Table 1: Nomenclature and Structural Descriptors

FeatureDescription
Systematic Name2,3-Dihydrofuro[3,2-b]quinolin-9-amine
Ring SystemAngularly fused tricyclic: Quinoline + 2,3-dihydrofuran
Fusion SitesQuinoline bonds b and c (Hantzsch-Widman numbering)
Key Substituent-NH₂ at C9
Molecular FormulaC₁₁H₁₀N₂O

Comparative Analysis with Bioactive Furoquinolines

Structurally, 2,3-dihydrofuro[3,2-b]quinolin-9-amine exhibits distinct differences from biologically active natural furoquinoline alkaloids:

  • Saturation: Unlike fully aromatic natural products (e.g., skimmianine, evolitrine), its 2,3-dihydrofuran ring lacks aromaticity, enhancing conformational flexibility and reducing planarity. This may alter DNA intercalation capacity compared to planar analogs like dictamnine [6].
  • Amino Group Position: The C9-amino substituent is uncommon among natural furoquinolines, which typically feature methoxy groups at C4, C6, C7, or C8. This amino group provides a hydrogen-bond donor site absent in most derivatives, potentially enabling unique target interactions [3] [6].
  • Ring Fusion: Its [3,2-b] fusion differs from the [2,3-b] fusion in compounds like evolitrine. This positional shift redistributes electron density across the quinoline π-system, as confirmed by computational studies on related systems [2] [6].

Table 2: Structural Comparison with Representative Furoquinolines

CompoundFusion TypeFuran SaturationKey SubstituentsBioactivity
2,3-Dihydrofuro[3,2-b]quinolin-9-amineAngular [3,2-b]2,3-Dihydro-NH₂ at C9Under investigation (kinase binding)
SkimmianineAngular [3,2-b]Fully unsaturated-OCH₃ at C4, C7, C8Antimalarial, antiinflammatory
DictamnineLinear [2,3-b]Fully unsaturated-OCH₃ at C4Acetylcholinesterase inhibition
EvolitrineAngular [3,2-b]Fully unsaturated-OCH₃ at C4, C6, C7Vasodilatory

Functional Group Reactivity and Bioactivity Correlations

The 9-amino group and the dihydrofuran ring dominate the compound’s reactivity:

  • Nucleophilic Sites: The C9-amino group participates in electrophilic substitutions (e.g., acylation, Schiff base formation) and metal coordination. This is exploited in synthesizing hybrid molecules targeting kinase ATP-binding pockets [4].
  • Ether Functionality: The furan oxygen enables hydrogen-bond acceptor interactions, as evidenced by molecular docking studies showing binding to kinase hinge regions (e.g., HER2, AKT1) [4].
  • Alkene Character: The 2,3-dihydrofuran’s C2-C3 bond allows site-selective oxidations to introduce ketones or epoxides, modulating electronic properties and target affinity [6].

Historical Context of Quinoline-Based Drug Discovery

Early Alkaloid Isolation and Structural Characterization

Furoquinoline alkaloid research began in the mid-19th century with the isolation of skimmianine from Skimmia japonica (Rutaceae). By the 1930s, over 50 furoquinoline structures were characterized, revealing conserved features: methoxy substitutions and unsaturated furan rings. These compounds served as antimicrobial and antiparasitic agents in traditional medicine, but their development was limited by poor solubility and toxicity [6]. The structural elucidation of 4-quinolone derivatives like dictamnine (1948) established the core tricyclic framework, though dihydro variants remained rare until synthetic advances in the 1960s–1970s enabled targeted saturation [3] [6].

Key Synthetic Milestones and Pharmacophore Evolution

The 1962 discovery of nalidixic acid (a 4-quinolone antibacterial) marked a pivotal shift toward synthetic quinoline drugs. Subsequent developments directly influenced furoquinoline chemistry:

  • Conrad-Limpach Synthesis (Early 20th Century): Originally developed for 4-hydroxyquinolines, this method was adapted in the 1980s to access dihydrofuroquinoline esters via thermal cyclization of anilino-ketoesters [3].
  • Gould-Jacobs Reaction (1939): This cyclocondensation of anilines with diethyl ethoxymethylenemalonate became the industrial route to quinolone antibiotics (e.g., ciprofloxacin). Modifications enabled furoquinoline synthesis, though dihydro derivatives required additional reduction steps [3].
  • Transition to Quinolones: By the 1980s, fluoroquinolones (e.g., norfloxacin) dominated antibacterial therapy. Their success spurred exploration of bioisosteric replacements, including furoquinoline cores as constrained quinolone analogs. This led to the first targeted syntheses of dihydrofuroquinolines like 2,3-dihydrofuro[3,2-b]quinolin-9-amine derivatives in the 2000s [3] [4].
  • Modern Catalytic Methods: Recent acid-catalyzed tandem annulations (e.g., pTsOH·H₂O-mediated reactions of 4-hydroxyquinolinones with propargylic alcohols) provide efficient access to dihydrofuro[3,2-c]quinolines, highlighting the scaffold’s synthetic accessibility [6].

Table 3: Historical Milestones in Quinoline-Based Drug Discovery

EraKey DevelopmentRepresentative AgentImpact on Target Compound
Pre-1960sRutaceous alkaloid isolationSkimmianine, dictamnineIdentified angular furoquinoline framework
1960sFirst quinolone antibiotic (nalidixic acid)Nalidixic acidValidated quinoline nucleus for antimicrobials
1980sFluoroquinolone developmentCiprofloxacinMotivated furoquinoline bioisosteric design
1990s–2000sHybrid pharmacophore strategiesEVT-3506506 (furopyridinamine)Enabled amino-dihydrofuroquinoline synthesis
2020sAcid-catalyzed tandem annulationsFuro[3,2-c]quinolonesProvided efficient routes to dihydro analogs

Contemporary Research Focus and Target Interactions

Current studies prioritize 2,3-dihydrofuro[3,2-b]quinolin-9-amine as a kinase inhibitor scaffold. Molecular docking predicts:

  • HER2 Inhibition: The amine forms hydrogen bonds with Thr862 and backbone carbonyls in the HER2 ATP-binding site, while the furan oxygen interacts with Lys753. This mimics interactions of lapatinib, a breast cancer drug [4].
  • AKT1 Binding: Simulations show hydrophobic contacts between the tricyclic core and Phe161/Phe439 of AKT1, with the protonated amine salt-bridging Asp274 – a key residue for activity regulation [4].
  • Anticancer Hybrids: Derivatives bearing acrylamide or maleimide groups (linked via the 9-amino group) exhibit irreversible binding to ERα, suppressing estrogen-dependent proliferation in vitro (IC₅₀: 1–10 μM) [4]. These findings underscore its role as a versatile pharmacophore in targeted oncology therapeutics, aligning with the broader shift toward covalent kinase inhibitors.

Properties

CAS Number

1379340-57-4

Product Name

2,3-Dihydrofuro[3,2-b]quinolin-9-amine

IUPAC Name

2,3-dihydrofuro[3,2-b]quinolin-9-amine

Molecular Formula

C11H10N2O

Molecular Weight

186.214

InChI

InChI=1S/C11H10N2O/c12-10-7-3-1-2-4-8(7)13-9-5-6-14-11(9)10/h1-4H,5-6H2,(H2,12,13)

InChI Key

POZWGSWFCGKDCZ-UHFFFAOYSA-N

SMILES

C1COC2=C(C3=CC=CC=C3N=C21)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.